2-(3-Amino-phenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(3-Amino-phenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenoxymethyl group, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-phenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxymethyl Intermediate: The synthesis begins with the preparation of the phenoxymethyl intermediate through a nucleophilic substitution reaction between a halogenated phenol and a suitable nucleophile.
Amination: The phenoxymethyl intermediate is then subjected to amination using an appropriate amine source under controlled conditions to introduce the amino group.
Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring through a cyclization reaction, often facilitated by a base or a catalyst.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-phenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(3-Amino-phenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-phenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxymethyl and pyrrolidine groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- 2-(3-Amino-phenoxymethyl)-pyrrolidine-1-carboxylic acid methyl ester
- 2-(3-Amino-phenoxymethyl)-pyrrolidine-1-carboxylic acid ethyl ester
Uniqueness
2-(3-Amino-phenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the pyrrolidine ring offers a distinct conformational flexibility compared to other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
tert-butyl 2-[(3-aminophenoxy)methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-5-7-13(18)11-20-14-8-4-6-12(17)10-14/h4,6,8,10,13H,5,7,9,11,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYFSOMSYPBBRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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